molecular formula C10H18O B14731679 (1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol CAS No. 5561-13-7

(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol

Cat. No.: B14731679
CAS No.: 5561-13-7
M. Wt: 154.25 g/mol
InChI Key: RPPLFPVIBFQGJC-JQCXWYLXSA-N
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Description

(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol is a bicyclic alcohol compound with the molecular formula C10H18O. This compound is known for its unique structure, which includes a bicyclo[4.1.0]heptane ring system with three methyl groups and a hydroxyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol typically involves the use of starting materials such as camphene or related bicyclic compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Alkyl halides.

Scientific Research Applications

(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol is used in various scientific research applications, including:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    Oxidative Stress Modulation: Modulating oxidative stress by acting as an antioxidant.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

This detailed article provides a comprehensive overview of (1S,2R,3S,6R)-3,7,7-trimethylbicyclo[410]heptan-2-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5561-13-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol

InChI

InChI=1S/C10H18O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8+,9+/m0/s1

InChI Key

RPPLFPVIBFQGJC-JQCXWYLXSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@@H]1O)C2(C)C

Canonical SMILES

CC1CCC2C(C1O)C2(C)C

Origin of Product

United States

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